Octyl b-D-thiomaltopyranoside
Overview
Description
Octyl b-D-thiomaltopyranoside: is a nonionic detergent commonly used in biochemical and biophysical research. It belongs to the family of maltoside detergents and has a hydrophilic head group and a lipophilic tail group, enabling it to interact with both water-soluble and membrane-bound proteins . This compound is particularly known for its ability to solubilize integral membrane proteins without disrupting their structure or function .
Mechanism of Action
Target of Action
Octyl β-D-thiomaltopyranoside (OTM) is a nonionic detergent that primarily targets membrane proteins . Membrane proteins play a crucial role in various biological functions, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
OTM interacts with its targets through its hydrophilic head group and lipophilic tail group . This dual nature allows it to interact with both water-soluble and membrane-bound proteins . OTM is known for its ability to solubilize integral membrane proteins without disrupting their structure or function .
Biochemical Pathways
The specific biochemical pathways affected by OTM are largely dependent on the membrane proteins it interacts with. By solubilizing these proteins, OTM can influence a variety of biochemical pathways related to the functions of these proteins .
Pharmacokinetics
As a biochemical reagent, it is commonly used in vitro for research purposes . Its impact on bioavailability would therefore be primarily relevant in the context of its ability to solubilize membrane proteins.
Result of Action
The molecular and cellular effects of OTM’s action are primarily related to its ability to solubilize membrane proteins without disrupting their structure or function . This makes it an invaluable tool in biochemical and biophysical research .
Action Environment
The action, efficacy, and stability of OTM can be influenced by various environmental factors. It’s worth noting that OTM is commonly used in a controlled laboratory environment for research purposes .
Biochemical Analysis
Biochemical Properties
Octyl b-D-thiomaltopyranoside is known for its ability to solubilize integral membrane proteins without disrupting their structure or function . This makes it an invaluable tool in biochemical and biophysical research . It interacts with water-soluble and membrane-bound proteins .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the purification and crystallization of membrane proteins . It can interact with these proteins, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with water-soluble and membrane-bound proteins . It can solubilize integral membrane proteins without disrupting their structure or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Octyl b-D-thiomaltopyranoside typically involves the reaction of octyl alcohol with thiomaltose under controlled conditions. The reaction is catalyzed by an acid or base, and the product is purified through various chromatographic techniques .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octyl b-D-thiomaltopyranoside can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thiomaltopyranoside group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted maltopyranosides.
Scientific Research Applications
Chemistry: : Octyl b-D-thiomaltopyranoside is used as a surfactant in various chemical reactions, aiding in the solubilization of hydrophobic compounds .
Biology: : In biological research, it is employed for the purification and crystallization of membrane proteins, facilitating structural studies .
Medicine: : The compound is used in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds .
Industry: : In industrial applications, it is utilized in the formulation of detergents and cleaning agents, as well as in nanotechnology and diagnostic analysis .
Comparison with Similar Compounds
Similar Compounds
- Octyl b-D-glucopyranoside
- n-Dodecyl b-D-maltoside
- Nonyl b-D-maltoside
- Tetradecyl b-D-maltoside
Uniqueness: : Octyl b-D-thiomaltopyranoside is unique due to its sulfur-containing thiomaltopyranoside group, which provides distinct chemical properties compared to other maltoside detergents. This sulfur group enhances its ability to solubilize membrane proteins without disrupting their structure, making it particularly valuable in biochemical and biophysical research .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBNAKIOKQRJS-NQXZFOFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470574 | |
Record name | Octyl b-D-thiomaltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148616-91-5 | |
Record name | Octyl b-D-thiomaltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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